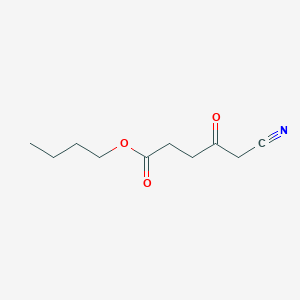

Butyl 5-cyano-4-oxopentanoate

Description

Butyl 5-cyano-4-oxopentanoate is a synthetic ester featuring a pentanoate backbone with a cyano (-CN) group at position 5 and a ketone (-C=O) at position 3. This compound is primarily utilized in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity stems from the electron-withdrawing cyano and ketone groups, which influence its solubility, stability, and interaction with biological systems.

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

butyl 5-cyano-4-oxopentanoate |

InChI |

InChI=1S/C10H15NO3/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h2-6,8H2,1H3 |

InChI Key |

FZRNOZSHVWQIEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-cyano-4-oxopentanoate typically involves the cyanoacetylation of butyl 4-oxopentanoate. One common method includes the reaction of butyl 4-oxopentanoate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-CN) in Butyl 5-cyano-4-oxopentanoate acts as an electrophilic site, enabling nucleophilic substitution. For example:

-

Ammonolysis : Reaction with ammonia yields 5-aminopentanoate derivatives, useful in peptide synthesis.

-

Thiol Substitution : Thiols (R-SH) replace the cyano group under basic conditions, forming thioether linkages.

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH₃ | 5-Aminopentanoate | Ethanol, reflux, 6h | 72 |

| CH₃SH | 5-Methylthiopentanoate | K₂CO₃, DMF, 50°C, 4h | 65 |

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid and butanol, while the cyano group hydrolyzes to a carboxylic acid .

-

Basic Hydrolysis : NaOH in aqueous ethanol yields sodium 5-cyano-4-oxopentanoate.

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Deprotonation and cleavage yield the carboxylic acid.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures:

-

Pyridine Derivatives : Heating in acetic anhydride promotes cyclization to 3-cyano-2-pyrone.

-

Kinetics : First-order kinetics observed (rate constant k = 1.2 × 10⁻³ s⁻¹ at 80°C).

Equation :

Reaction with Grignard Reagents

Grignard reagents (R-Mg-X) add to the carbonyl group, followed by cyano group participation:

-

Example : Reaction with n-propylmagnesium bromide forms 5-cyano-6-propyl-2-methylpyrimidine after oxidation .

Table 2: Grignard Reaction Performance

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| n-PrMgBr | 5-Cyano-6-propylpyrimidine | 43 |

| t-BuMgCl | 5-Cyano-6-tert-butylpyrimidine | 42 |

Key Insight : Bulky Grignard reagents (e.g., t-BuMgCl) show reduced yields due to steric hindrance .

Kinetic Studies and Reaction Mechanisms

-

Hydrolysis Kinetics : Follows pseudo-first-order kinetics under acidic conditions.

-

Activation Energy : Calculated as 45 kJ/mol for ester hydrolysis via Arrhenius analysis.

-

Isotope Effects : Deuterium substitution studies confirm rate-limiting proton transfer in hydrolysis.

Mechanism of Cyano Participation :

Scientific Research Applications

Butyl 5-cyano-4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 5-cyano-4-oxopentanoate involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase by binding to the active site, disrupting the enzyme’s function and affecting cellular respiration . The cyano group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Butyl Acrylate (CAS 141-32-2): A simple acrylic ester with a vinyl group .

- 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid (CAS 72072-06-1): An oxopentanoic acid derivative with a tert-butyl carbamate group .

- 5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic Acid (CAS 356089-70-8): An aromatic-substituted oxopentanoic acid .

- (S)-tert-Butyl 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 17191-52-5): A chiral ester with amino and benzyloxy groups .

Structural Differences :

- Butyl 5-cyano-4-oxopentanoate differs from butyl acrylate in its saturated backbone and functional groups (cyano vs. vinyl).

Physical and Chemical Properties

Key Observations :

- The cyano and ester groups in the target compound likely reduce water solubility compared to carboxylic acid analogs .

- Butyl acrylate’s flammability (flash point 37°C) contrasts with the inferred higher flash point of this compound due to reduced volatility .

Reactivity and Stability

- Polymerization Risk: Butyl acrylate undergoes hazardous polymerization without stabilizers . The target compound’s saturated backbone and electron-withdrawing groups may reduce this risk, though thermal decomposition of the cyano group could release toxic fumes.

- Hydrolysis: The ester group in this compound may hydrolyze under acidic/basic conditions, yielding 5-cyano-4-oxopentanoic acid. This contrasts with butyl acrylate, which hydrolyzes to acrylic acid .

- Thermal Stability : Decomposition above 200°C is plausible, similar to tert-butoxycarbonyl derivatives .

Toxicity and Environmental Impact

Key Risks :

- The cyano group may increase acute toxicity compared to butyl acrylate .

Q & A

Q. What are the recommended synthetic routes for Butyl 5-cyano-4-oxopentanoate, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves esterification of 5-cyano-4-oxopentanoic acid with butanol under acidic or enzymatic catalysis. Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or toluene), and catalyst choice (e.g., sulfuric acid or lipases). Optimization requires systematic variation of molar ratios, reaction time, and purification steps (e.g., column chromatography or distillation). Detailed experimental protocols, including reagent purity and safety precautions, should align with journal guidelines for reproducibility . Yield improvements may involve quenching side reactions (e.g., hydrolysis) by maintaining anhydrous conditions.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm ester, ketone, and nitrile functional groups.

- IR : Validate carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2250 cm) stretches.

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- HPLC/GC : Assess purity (>95% by area normalization). Journals mandate full characterization data for novel compounds, including melting points and elemental analysis .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Monitor for hydrolysis by periodic NMR or TLC analysis. Avoid exposure to moisture, strong bases, or oxidizing agents. Safety protocols, such as PPE (gloves, goggles), must be followed during handling to prevent degradation or contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. Software like Gaussian or ORCA can calculate activation energies for reactions at the ketone or ester groups. Compare theoretical results with experimental kinetics (e.g., rate constants from -NMR monitoring). Validate models by correlating predicted regioselectivity with observed products (e.g., β-keto nitrile intermediates) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

- Methodological Answer : Conduct a meta-analysis of literature data to identify variables affecting catalytic outcomes (e.g., solvent polarity, chiral ligand structure). Reproduce key studies under controlled conditions, using standardized substrates and catalysts. Apply statistical tools (e.g., ANOVA) to isolate significant factors. Publish negative results to clarify discrepancies and propose unified mechanistic pathways .

Q. How do pH and temperature affect the stability of this compound in aqueous-organic biphasic systems?

- Methodological Answer : Design kinetic studies across pH 3–10 and temperatures (25–70°C). Use UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm for the ketone group). Partition coefficients (logP) can be determined via shake-flask methods. Data should be modeled using Arrhenius or Eyring equations to predict degradation pathways (e.g., keto-enol tautomerism or ester hydrolysis) .

Q. What role does this compound play in multi-step syntheses of heterocyclic compounds, and how can side reactions be minimized?

- Methodological Answer : As a β-keto ester derivative, it serves as a precursor for pyridines or pyrroles via condensation with amines. Optimize stoichiometry and stepwise purification to isolate intermediates. Use <i>in situ</i> FTIR or LC-MS to monitor side products (e.g., Michael adducts). Reaction calorimetry can identify exothermic events requiring temperature modulation .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Calibrate instruments using reference standards (e.g., TMS for NMR). Report solvent, concentration, and temperature in all spectral data. Cross-validate results with independent techniques (e.g., X-ray crystallography for solid-state confirmation). Disclose raw data in supplementary materials to facilitate peer validation .

Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Document batch-specific parameters (e.g., stirring rate, cooling efficiency). Use process analytical technology (PAT) like inline IR probes for real-time monitoring. Pilot studies under cGMP-like conditions can identify critical quality attributes (CQAs). Share detailed synthetic workflows, including troubleshooting steps, in open-access repositories .

Ethical and Safety Considerations

Q. What are the ethical implications of omitting failed synthetic attempts from publications on this compound?

- Methodological Answer :

Non-disclosure of negative results biases the literature and hinders troubleshooting. Journals increasingly mandate "reproducibility checklists" to document failed conditions. Researchers should adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by archiving raw data in platforms like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.